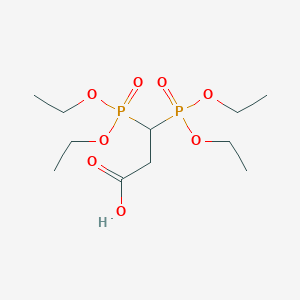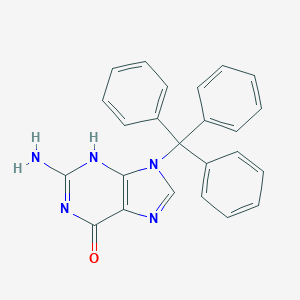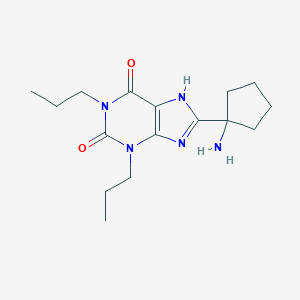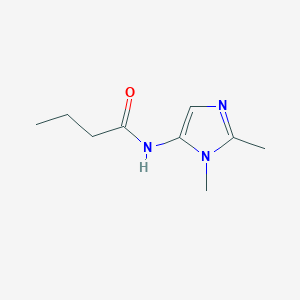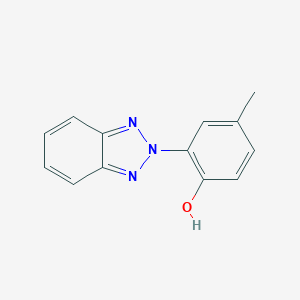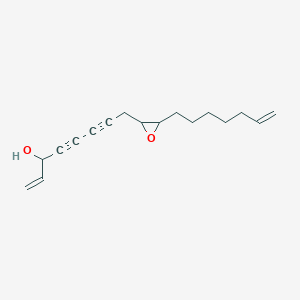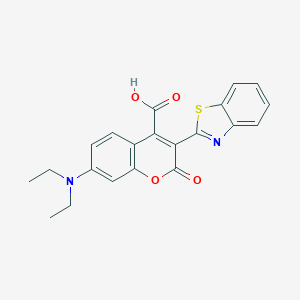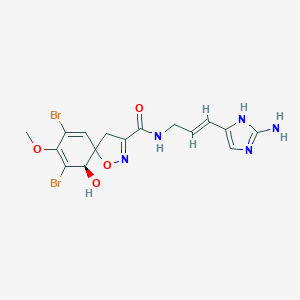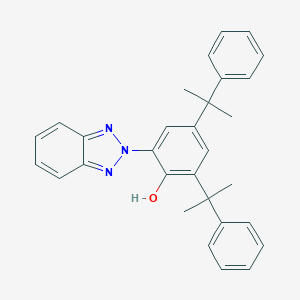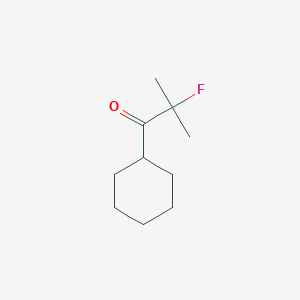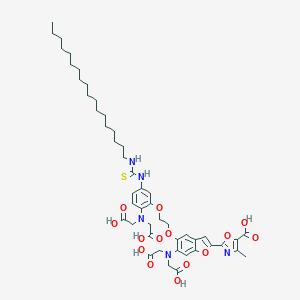
C18-Fura-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18-Fura-2 is a fluorescent calcium indicator used for monitoring intracellular calcium levels in living cells. This chemical compound has been widely used in scientific research for its ability to detect changes in calcium concentrations, which play a critical role in many cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
Mécanisme D'action
C18-Fura-2 works by binding to calcium ions in the cytoplasm of cells, which causes the molecule to fluoresce. The intensity of the fluorescence is proportional to the concentration of calcium ions in the cell. This allows researchers to monitor changes in calcium levels in real-time and investigate the mechanisms that regulate calcium signaling.
Effets Biochimiques Et Physiologiques
C18-Fura-2 has been shown to have minimal effects on cellular function, making it a reliable tool for studying calcium signaling in living cells. However, the long hydrocarbon chain attached to the molecule can affect its distribution in cells and may interfere with certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of C18-Fura-2 is its high sensitivity and specificity for calcium ions, which allows for accurate measurement of changes in calcium concentrations. It is also relatively easy to use and can be applied to a variety of cell types and experimental conditions. However, the long hydrocarbon chain attached to the molecule can affect its distribution in cells and may interfere with certain cellular processes. Additionally, C18-Fura-2 is not suitable for use in vivo due to its lipophilic nature.
Orientations Futures
There are several future directions for the use of C18-Fura-2 in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Another direction is the application of C18-Fura-2 in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, the use of C18-Fura-2 in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy, may provide new insights into the mechanisms of calcium signaling in living cells.
Méthodes De Synthèse
The synthesis of C18-Fura-2 involves several steps, starting with the preparation of the precursor molecule, Fura-2. The Fura-2 is then modified by attaching a long hydrocarbon chain to the molecule, which makes it more lipophilic and allows it to penetrate cell membranes. The resulting compound is C18-Fura-2, which can be purified by column chromatography.
Applications De Recherche Scientifique
C18-Fura-2 has been widely used in scientific research to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells. It has been used to investigate the role of calcium in synaptic transmission, muscle contraction, and cell proliferation. C18-Fura-2 has also been used to study the effects of drugs and toxins on calcium signaling in cells.
Propriétés
Numéro CAS |
154933-56-9 |
|---|---|
Nom du produit |
C18-Fura-2 |
Formule moléculaire |
C48H65N5O14S |
Poids moléculaire |
968.1 g/mol |
Nom IUPAC |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-(octadecylcarbamothioylamino)phenoxy]ethoxy]-1-benzofuran-2-yl]-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C48H65N5O14S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-49-48(68)51-34-19-20-35(52(28-41(54)55)29-42(56)57)39(26-34)65-23-22-64-38-24-33-25-40(46-50-32(2)45(67-46)47(62)63)66-37(33)27-36(38)53(30-43(58)59)31-44(60)61/h19-20,24-27H,3-18,21-23,28-31H2,1-2H3,(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H2,49,51,68) |
Clé InChI |
IVXBWJFCYOSDTG-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN=C(NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O)S |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |
Autres numéros CAS |
154933-56-9 |
Synonymes |
C18-fura-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



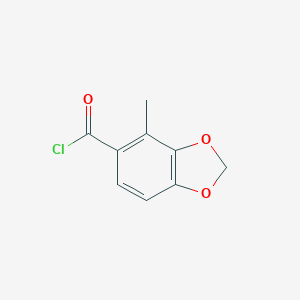
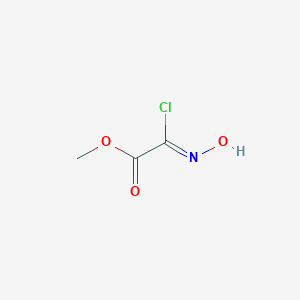
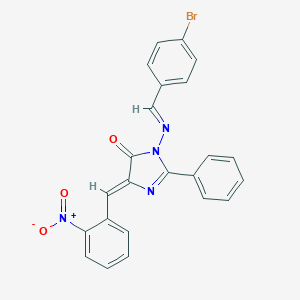
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
